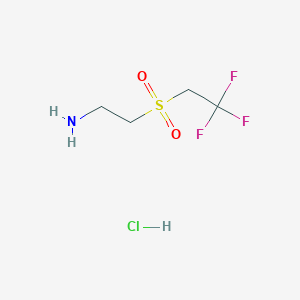

2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The closest compounds I found are “2-(2-aminoethanesulfonyl)propane hydrochloride” and "2-(2-aminoethanesulfonyl)ethan-1-ol hydrochloride" . These compounds are related to the one you asked about, but they are not the same.

Synthesis Analysis

A process for the preparation of 2-aminoethanesulfonyl azide acid addition salts, which are related to your compound, involves oxidative halogenation of 2-aminoethanethiol or bis-(2-aminoethyl)-disulphide, both in acid addition salt form, to give 2-aminoethanesulphonyl halogenide acid addition salt .

Molecular Structure Analysis

The molecular structure of “2-(2-aminoethanesulfonyl)propane hydrochloride” has been reported . The InChI code is 1S/C5H13NO2S.ClH/c1-5(2)9(7,8)4-3-6;/h5H,3-4,6H2,1-2H3;1H .

Chemical Reactions Analysis

The synthesis of aromatic azides from the corresponding amines is accomplished under mild conditions with tert-butyl nitrite and azidotrimethylsilane .

Aplicaciones Científicas De Investigación

Catalysis in Organic Chemistry

Lanthanide(III) trifluoromethanesulfonates have been identified as highly efficient catalysts for the aminolysis of 1,2-epoxides, leading to the production of β-amino alcohols. This process is characterized by complete anti stereoselectivity and high regioselectivity (Chini et al., 1994).

Reactions with Nucleophiles

Alkyl 2,2,2-trifluoroethanesulfonate esters (tresylates) have been studied for their reactions with aqueous base, leading to various products like amides and ketene dithioacetals, depending on the additional reactants used. These reactions highlight the complexity and versatility of trifluoroethanesulfonates in organic synthesis (King & Gill, 1996).

Acylation Catalyst

Scandium trifluoromethanesulfonate is noted for its remarkably high catalytic activity in the acylation of alcohols with acid anhydrides. It effectively assists acylation of not only primary alcohols but also sterically-hindered secondary or tertiary alcohols, showing practical utility in organic synthesis (Ishihara et al., 1996).

Amino-Sulfonation of Alkenes

2-Aminoalkanesulfonic acids have been synthesized using trifluoromethanesulfonic acid to accelerate amino-sulfonation reactions. This method provided a concise approach to new analogues of the natural amino acid taurine, demonstrating the chemical's role in creating biologically relevant compounds (Cordero et al., 2002).

Novel Nanocatalyst Development

2-Aminoethanesulfonic acid immobilized on epichlorohydrin functionalized Fe3O4@WO3 has been developed as a novel and efficient magnetic nanocatalyst for the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles, showcasing the material's utility in advanced catalysis techniques (Ghasemzadeh & Akhlaghinia, 2017).

Use in Organic Chemistry and Medicine

Triflamides, derived from trifluoromethanesulfonates, are used extensively as catalysts, reagents, or additives in various organic reactions. Their high NH-acidity and specific chemical properties make them valuable in a range of applications, including medicine and biochemistry (Moskalik & Astakhova, 2022).

Fuel Cell Applications

2-Sulfoethylammonium trifluoromethanesulfonate has been investigated as an ionic liquid for high-temperature PEM fuel cells, demonstrating its potential in energy technology (Wippermann et al., 2016).

Synthesis of Sulfonic Sodium Salts

2-(2-Aminoethanesulfonic sodium salts)-4,6-dichloro-1,3,5-triazine has been synthesized, highlighting the use of 2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride in creating novel compounds (Xin, 2010).

Safety and Hazards

Propiedades

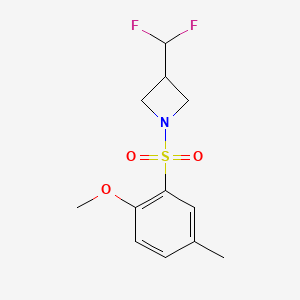

IUPAC Name |

2-(2,2,2-trifluoroethylsulfonyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO2S.ClH/c5-4(6,7)3-11(9,10)2-1-8;/h1-3,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQJGJGTBYSBMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)CC(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1275596-05-8 |

Source

|

| Record name | 2-(2-aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2636410.png)

![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2636411.png)

![3-(3-chlorobenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2636412.png)

![N-methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B2636416.png)

![(3,4-Dimethylphenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B2636425.png)

![7-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2636430.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2636431.png)